molecular formula C13H14N2O3 B2698952 (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one CAS No. 154821-61-1

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2698952
CAS No.: 154821-61-1
M. Wt: 246.266
InChI Key: JPSSSQNNRVVVLC-DHZHZOJOSA-N
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Description

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group and a methoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine and an appropriate oxazole precursor. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives with altered functional groups.

    Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the dimethylaminomethylidene group.

Scientific Research Applications

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one: Similar structure but lacks the methoxy group.

    (4E)-4-(dimethylaminomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one: Similar structure but contains a chlorine atom instead of a methoxy group.

Uniqueness

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSSSQNNRVVVLC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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